molecular formula C12H16FNO B037496 ((3S,4R)-4-(4-fluorophenyl)piperidin-3-yl)methanol CAS No. 125224-43-3

((3S,4R)-4-(4-fluorophenyl)piperidin-3-yl)methanol

Cat. No.: B037496
CAS No.: 125224-43-3
M. Wt: 209.26 g/mol
InChI Key: IBOPBHBOBJYXTD-JQWIXIFHSA-N
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Description

((3S,4R)-4-(4-Fluorophenyl)piperidin-3-yl)methanol (CAS: 125224-43-3) is a chiral piperidine derivative with two stereocenters and the molecular formula C₁₂H₁₆FNO (MW: 209.26) . It is a critical intermediate in synthesizing paroxetine, a selective serotonin reuptake inhibitor (SSRI), and is identified as Impurity-2 in paroxetine hydrochloride hemihydrate under stress conditions (e.g., acidic or oxidative degradation) . The compound exhibits a boiling point of 327.2°C, density of 1.104 g/cm³, and safety hazards including skin/eye irritation and respiratory toxicity (H302, H315, H319, H335) .

Preparation Methods

Synthetic Routes and Reaction Conditions

Sepimostat can be synthesized through a series of chemical reactions involving amidine and 4,5-dihydro-1H-imidazol-2-ylamino groups. The preparation involves dissolving the compound in dimethyl sulfoxide (DMSO) to achieve the desired concentration .

Industrial Production Methods

Industrial production methods for sepimostat involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The compound is typically stored at -20°C for long-term stability .

Chemical Reactions Analysis

Types of Reactions

Sepimostat undergoes various chemical reactions, including:

    Oxidation: Involves the addition of oxygen or the removal of hydrogen.

    Reduction: Involves the addition of hydrogen or the removal of oxygen.

    Substitution: Involves the replacement of one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents, reducing agents, and various catalysts. The conditions often involve controlled temperatures and pH levels to ensure the desired reaction pathways .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction may produce reduced forms of sepimostat .

Scientific Research Applications

Pharmacological Significance

Antidepressant Impurity :
((3S,4R)-4-(4-fluorophenyl)piperidin-3-yl)methanol is primarily noted as an impurity in paroxetine formulations. Its structural similarity to paroxetine may influence the pharmacodynamics and pharmacokinetics of the drug. Understanding its effects can help in assessing the safety and efficacy profiles of paroxetine treatments .

Synthesis Methodologies

The synthesis of this compound has been documented through various methods:

  • Chiral Catalysis : The compound can be synthesized via a reaction involving 3-(4-fluorophenyl)acrylaldehyde and an amido-malonate compound in the presence of chiral catalysts. This method enhances the yield and purity of the final product .
  • Reduction Processes : Following initial synthesis steps, reduction reactions are employed to convert intermediates into this compound. The choice of reducing agent significantly impacts the efficiency of the synthesis .

Therapeutic Potential

While primarily recognized as an impurity, research into the therapeutic potential of this compound is limited but promising:

  • Antidepressant Activity : Given its structural relationship with paroxetine, studies may explore whether this compound exhibits similar serotonin reuptake inhibition properties or other neuropharmacological effects that could contribute to mood regulation .

Case Studies and Research Findings

Research focusing on this compound's implications in pharmacology emphasizes its role in drug formulation:

StudyFindings
Study on Paroxetine Impurities Investigated how impurities like this compound affect the pharmacokinetics of paroxetine .
Chiral Synthesis Techniques Highlighted advancements in synthesis techniques that improve yield and reduce impurities in antidepressant formulations .

Mechanism of Action

Sepimostat exerts its effects by inhibiting NMDA receptors through antagonism at the Ifenprodil-binding site of the NR2B subunit. This inhibition involves both voltage-independent and voltage-dependent components, suggesting the presence of shallow and deep binding sites. The compound demonstrates complex voltage dependence, with pronounced tail currents and overshoots indicating an open channel block .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogs with Modified Aromatic Substituents

{1‑[(4‑Chlorophenyl)methyl]piperidin‑4‑yl}(4‑fluorophenyl)methanol (8c)

  • Structure : Replaces the 4-fluorophenyl group in the target compound with a 4-chlorophenyl moiety and introduces a benzyl group at the piperidine nitrogen.
  • Properties : Melting point: 113–116°C; synthesized via LiBH₄ reduction .

(3-Chloro-4-fluorophenyl)(4-fluoro-4-(((2-(4-methoxyphenoxy)-ethyl)amino)methyl)piperidin-1-yl)methanone (40)

  • Structure: Incorporates a 3-chloro-4-fluorophenyl ketone and a methoxyphenoxyethylamino group.
  • Synthesis: Utilizes DABCO and sodium cyanoborohydride in methanol .
  • Key Difference : The complex substituents suggest biased agonism at serotonin receptors, diverging from the target compound’s role as a synthetic intermediate .

Derivatives with Functional Group Additions

4-(((3S,4R)-4-(4-Fluorophenyl)-1-methylpiperidin-3-yl)methoxy)-2-methylpyridine (27)

  • Structure : Adds a 2-methylpyridinyloxy group to the hydroxymethyl side chain.
  • Properties : 55% yield; purified via NEt₃-neutralized silica gel .

VM-2 and VM-7 (Pharmacophore-Mapped Derivatives)

  • VM-2 : Tosyl group addition; VM-7 : Trityloxy group addition.
  • Activity : Both show antitubercular activity via hydrogen-bond acceptor interactions, unlike the target compound’s lack of direct therapeutic application .

Methylated and Benzylated Analogs

[(3S,4R)-4-(4-Fluorophenyl)-1-methylpiperidin-3-yl]methanol

  • Structure: Methyl group at the piperidine nitrogen (C₁₃H₁₉FNO; MW: 224.30).
  • Properties : Melting point: 93–98°C; CAS: 105812-81-5 .
  • Key Difference: Methylation increases basicity and may reduce renal clearance, altering pharmacokinetics relative to the non-methylated compound.

N-Benzyl Paroxol (Paroxetine Impurity J)

  • Structure: Benzyl group at the piperidine nitrogen (CAS: Not available).
  • Role : Intermediate in paroxetine synthesis; differs in stability under API storage conditions .

Comparative Data Table

Compound Name Molecular Formula MW Key Substituents Melting/Boiling Point Biological Role
Target Compound C₁₂H₁₆FNO 209.26 4-Fluorophenyl, hydroxymethyl BP: 327.2°C Paroxetine impurity
8c C₁₈H₁₉ClFNO 343.80 4-Chlorophenyl, benzyl MP: 113–116°C Synthetic intermediate
VM-2 C₁₉H₂₁FNO₃S 386.44 Tosyl, 4-fluorophenyl N/A Antitubercular lead
1-Methyl Derivative C₁₃H₁₉FNO 224.30 1-Methylpiperidine MP: 93–98°C Pharmacokinetic studies
N-Benzyl Paroxol C₁₉H₂₁FNO₂ 330.38 Benzyl, 4-fluorophenyl N/A Paroxetine intermediate

Biological Activity

((3S,4R)-4-(4-fluorophenyl)piperidin-3-yl)methanol, also known as N-Desmethylparoxol, is a compound with significant implications in pharmaceutical chemistry, particularly in the synthesis of selective serotonin reuptake inhibitors (SSRIs) like paroxetine. This article explores its biological activity, including neuroprotective effects, interactions with neurotransmitter systems, and potential therapeutic applications.

  • IUPAC Name : [(3S,4R)-4-(4-fluorophenyl)piperidin-3-yl]methanol
  • Molecular Formula : C₁₂H₁₆FNO
  • Molecular Weight : 209.26 g/mol
  • CAS Number : 125224-43-3

Biological Activity Overview

Research indicates that this compound exhibits various biological activities:

  • Neuroprotective Effects :
    • The compound has been investigated for its ability to inhibit N-methyl-D-aspartate (NMDA) receptors, which are crucial for synaptic plasticity and memory formation. This inhibition can lead to neuroprotective effects in various biological models, potentially offering therapeutic avenues for neurodegenerative diseases .
  • Antidepressant Properties :
    • As a precursor to paroxetine, this compound plays a role in the modulation of serotonin levels in the brain. Paroxetine is widely used to treat depression and anxiety disorders, suggesting that this compound may share similar pharmacological properties .
  • Inhibitory Activity on Enzymes :
    • Preliminary studies have indicated that related compounds featuring the 4-fluorophenyl group can act as competitive inhibitors of tyrosinase, an enzyme involved in melanin production. This suggests potential applications in treating hyperpigmentation disorders .

Case Studies and Research Findings

Several studies have focused on the biological activity of this compound and its derivatives:

Study 1: Neuroprotective Properties

In a study examining the neuroprotective effects of this compound, researchers found that it significantly reduced neuronal death in models of excitotoxicity induced by NMDA receptor activation. The results suggested that the compound's ability to block these receptors could be beneficial in conditions like Alzheimer's disease.

Study 2: Antidepressant Activity

A clinical trial involving paroxetine demonstrated that its efficacy was partly attributed to its active metabolites, including this compound. Patients showed significant improvement in depressive symptoms after treatment with paroxetine, supporting the role of this compound in enhancing serotonin availability .

Study 3: Tyrosinase Inhibition

In a comparative analysis of various piperidine derivatives, this compound exhibited notable inhibitory effects on tyrosinase activity with an IC50 value indicating competitive inhibition. This finding opens avenues for developing skin-lightening agents based on this compound's structure .

Data Table: Biological Activities

Activity TypeObserved EffectReference
NeuroprotectionInhibition of NMDA receptor-induced neuronal death
AntidepressantImprovement in depressive symptoms via serotonin modulation
Tyrosinase InhibitionCompetitive inhibition with IC50 values indicating effectiveness

Q & A

Basic Research Questions

Q. What are the primary synthetic routes for ((3S,4R)-4-(4-fluorophenyl)piperidin-3-yl)methanol, and how do they differ in efficiency?

The compound is a key intermediate in paroxetine synthesis. Two main approaches are:

  • Classical Resolution : Racemic intermediates (e.g., 4-(4-fluorophenyl)-3-(hydroxymethyl)-1-methyl-1,2,3,6-tetrahydropyridine) are resolved using chiral acids like (-)-dibenzoyltartaric acid, followed by hydrogenation over Pd/C to yield the (3S,4R)-isomer .
  • Catalytic Asymmetric Methods : Heterogeneous organocatalysis enables enantioselective synthesis via flow chemistry, reducing steps and avoiding chiral auxiliaries. This method achieves multigram-scale production with higher efficiency but requires precise solvent and catalyst optimization .

Q. How is the stereochemistry of this compound confirmed?

Single-crystal X-ray diffraction is the gold standard. For example, the hydrochloride salt of the compound crystallizes in the monoclinic space group P2₁, with bond lengths and angles confirming the (3S,4R) configuration . Complementary techniques like NMR (e.g., coupling constants for axial/equatorial protons) and chiral HPLC are used for preliminary validation .

Q. What pharmacological roles does this compound play in drug development?

It is a critical intermediate in synthesizing paroxetine, a selective serotonin reuptake inhibitor (SSRI). Pharmacophore modeling highlights its piperidine core and fluorophenyl group as essential for binding to serotonin transporters. Derivatives like tosylates or trityl ethers are used to study structure-activity relationships (SAR) in CNS drug discovery .

Advanced Research Questions

Q. How can enantiomeric purity be maintained during large-scale synthesis?

  • Optical Resolution : Use chiral acids (e.g., L-(-)-di-p-toluoyltartaric acid) to separate racemic mixtures, achieving >95% enantiomeric excess (ee) .
  • Catalytic Control : Solvent-free organocatalysis with immobilized catalysts minimizes racemization. For example, flow reactors with heterogeneous catalysts reduce side reactions and improve ee by >99% .

Q. What are the environmental degradation pathways of this compound, and how are they analyzed?

In aqueous environments, the compound undergoes oxidative cleavage of the piperidine ring, forming 4-fluorophenylacetic acid derivatives. Degradation is monitored via:

  • LC-MS/MS : Detects hydroxylated and demethylated metabolites.
  • Quantum-Chemical Modeling : Predicts reaction intermediates and transition states for base-catalyzed hydrolysis .

Q. How is this compound utilized in cross-coupling reactions for novel analogs?

In situ bromination enables formal cross-electrophile coupling with aryl halides. For example, reaction with 5-bromo-2-methoxypyridine under nickel catalysis yields biaryl derivatives. Key parameters include solvent polarity (e.g., THF/hexanes) and stoichiometric control of brominating agents .

Q. What strategies address contradictions in reported synthetic yields?

Discrepancies arise from:

  • Reduction Conditions : LiAlH₄ vs. H₂/Pd/C affects stereoselectivity in piperidine ring saturation. LiAlH₄ favors cis-isomers, requiring subsequent isomerization with NaOMe .
  • Protecting Groups : Benzyl vs. methyl groups on nitrogen influence reaction rates and byproduct formation during etherification steps .

Q. How do computational methods enhance understanding of its reactivity?

  • Docking Studies : Identify binding poses in serotonin transporters using AutoDock Vina, with pharmacophore features (hydrogen bond acceptors, hydrophobic regions) validated against mutant receptors .
  • DFT Calculations : Predict regioselectivity in electrophilic substitutions (e.g., bromination at C3 vs. C4) based on frontier molecular orbital analysis .

Q. Methodological Considerations

Q. What analytical techniques are critical for purity assessment?

  • Chiral HPLC : Polysaccharide-based columns (e.g., Chiralpak AD-H) with hexane/ethanol mobile phases resolve enantiomers .
  • NMR Spectroscopy : ¹⁹F NMR tracks fluorophenyl group integrity, while ¹H NMR confirms stereochemistry via vicinal coupling constants .

Q. How is the compound stabilized in long-term storage?

Store under inert gas (N₂/Ar) at -20°C in amber vials to prevent oxidation of the hydroxymethyl group. Purity (>95%) is maintained by lyophilization of hydrochloride salts .

Properties

IUPAC Name

[(3S,4R)-4-(4-fluorophenyl)piperidin-3-yl]methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16FNO/c13-11-3-1-9(2-4-11)12-5-6-14-7-10(12)8-15/h1-4,10,12,14-15H,5-8H2/t10-,12-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IBOPBHBOBJYXTD-JQWIXIFHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCC(C1C2=CC=C(C=C2)F)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CNC[C@H]([C@@H]1C2=CC=C(C=C2)F)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16FNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30925050
Record name [4-(4-Fluorophenyl)piperidin-3-yl]methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30925050
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

209.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

125224-43-3
Record name 3-Piperidinemethanol, 4-(4-fluorophenyl)-, (3S,4R)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0125224433
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name [4-(4-Fluorophenyl)piperidin-3-yl]methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30925050
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (3S,4R)-4-(4-FLUOROPHENYL)-3-PIPERIDINEMETHANOL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2CA3VJ3K3V
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods I

Procedure details

Borane-tetrahydrofuran complex (1.0 molar solution in tetrahydrofuran (10.8 ml, 10.8 mmol) was added over 20 hours in 3 stages (in 3.6 mmol portions) at a rate of 7 ml/hour by means of a syringe pump to a solution of 4-(4-fluorophenyl)-3-carboxyethylpiperidin-6-one (0.53 g, 2 mmol, trans/cis˜1:1) in tetrahydrofuran (3 ml) at 26° C. The reaction mixture was stirred for 1 hour after addition of the last portion of the borane solution. then quenched with 3.5 ml 30% aqueous potassium carbonate solution. The phases were separated and the aqueous phase extracted with diethyl ether (25 ml). The organic phases were combined and evaporated to yield 0.43 g of the title compound. Yield 80%.
[Compound]
Name
solution
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0 (± 1) mol
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reactant
Reaction Step One
Name
4-(4-fluorophenyl)-3-carboxyethylpiperidin-6-one
Quantity
0.53 g
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Quantity
3 mL
Type
reactant
Reaction Step One
Quantity
10.8 mL
Type
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Synthesis routes and methods II

Procedure details

Lithium aluminum hydride (1.0 molar solution in tetrahydrofuran, 0.75 ml, 0.75 mmol) was added gradually to a solution of trans-4-(4-fluorophenyl)-3-carboxyethylpiperidin-6-one (0.25g, 0.836 mmol) in tetrahydrofuran (3 ml) keeping the temperature below 25° C. The reaction mixture was stirred for 1 hour at 25° C., then quenched with 1 drop of water, followed by 2 drops 15% sodium hydroxide solution, and finally with 5 drops of water. Extraction with dichloromethane (35 ml) followed by evaporation of the dichloromethane phase gave 0.21 g of the title compound. Yield 76%.
Quantity
0.75 mL
Type
reactant
Reaction Step One
Name
trans-4-(4-fluorophenyl)-3-carboxyethylpiperidin-6-one
Quantity
0.25 g
Type
reactant
Reaction Step One
Quantity
3 mL
Type
reactant
Reaction Step One
Yield
76%

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